Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate

cationic photoinitiator melting point solubility

Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate (CAS 139301-14-7), also known as CD-1012 or Sartomer CD-1012, is an unsymmetrical diaryliodonium hexafluoroantimonate salt that serves as a cationic photoinitiator for UV and electron-beam (EB) cured epoxy systems. Its structure features a 2-hydroxytetradecyloxy substituent on one phenyl ring, which introduces a long aliphatic tail and a hydroxyl group that collectively enhance solubility in non-polar monomers and resins compared to symmetrical diaryliodonium counterparts.

Molecular Formula C26H38F6IO2Sb
Molecular Weight 745.243
CAS No. 139301-14-7
Cat. No. B593757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate
CAS139301-14-7
Molecular FormulaC26H38F6IO2Sb
Molecular Weight745.243
Structural Identifiers
SMILESCCCCCCCCCCCCC(COC1=CC(=CC=C1)[I+]C2=CC=CC=C2)O.F[Sb-](F)(F)(F)(F)F
InChIInChI=1S/C26H38IO2.6FH.Sb/c1-2-3-4-5-6-7-8-9-10-14-19-25(28)22-29-26-20-15-18-24(21-26)27-23-16-12-11-13-17-23;;;;;;;/h11-13,15-18,20-21,25,28H,2-10,14,19,22H2,1H3;6*1H;/q+1;;;;;;;+5/p-6
InChIKeyOSEIMDNVOZVUJA-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium Hexafluoroantimonate (CAS 139301-14-7): Cationic Photoinitiator Baseline for UV/EB Curing Formulation Selection


Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate (CAS 139301-14-7), also known as CD-1012 or Sartomer CD-1012, is an unsymmetrical diaryliodonium hexafluoroantimonate salt that serves as a cationic photoinitiator for UV and electron-beam (EB) cured epoxy systems. Its structure features a 2-hydroxytetradecyloxy substituent on one phenyl ring, which introduces a long aliphatic tail and a hydroxyl group that collectively enhance solubility in non-polar monomers and resins compared to symmetrical diaryliodonium counterparts [1]. This compound generates hexafluoroantimonic acid upon photolysis, initiating cationic ring-opening polymerization of epoxides, and is commercially supplied as a solid with a melting point of 90–92 °C .

Why Generic Diaryliodonium Hexafluoroantimonates Cannot Replace Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium Hexafluoroantimonate in Precision UV-Cure Formulations


Symmetrical diaryliodonium hexafluoroantimonates, such as diphenyliodonium or ditolyliodonium salts, exhibit high toxicity and poor solubility in common epoxy monomers, severely limiting their practical loading levels and uniformity in commercial formulations [1]. The unsymmetrical CD-1012 structure overcomes both limitations through its 2-hydroxytetradecyloxy tail: the long alkyl chain acts as a solvent-compatible group that disrupts crystal packing and dramatically lowers the melting point (90–92 °C vs. 169–170 °C for diphenyliodonium hexafluoroantimonate), enhancing solubility in non-polar media, while the hydroxyl group provides additional polarity for compatibility with a wider range of resin systems [1][2]. Substituting CD-1012 with a generic symmetrical iodonium salt in a UV-cure epoxy formulation would risk phase separation, inconsistent cure, and elevated occupational exposure hazards.

Quantitative Differentiation Evidence for Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium Hexafluoroantimonate (CD-1012) vs. Analog Photoinitiators


Melting Point Depression vs. Symmetrical Diaryliodonium Hexafluoroantimonate: Enhanced Solubility and Formulation Compatibility

The melting point of CD-1012 is 90–92 °C, compared to 169–170 °C for diphenyliodonium hexafluoroantimonate (ISbF₆ with symmetrical diphenyl cation). This ~78 °C depression is attributed to the asymmetry of the cation and the solvent-like 2-hydroxytetradecyloxy tail, which disrupts crystal packing and enhances solubility in epoxy monomers [1]. Lower melting points correlate with better processability and reduced tendency to crystallize out of formulations .

cationic photoinitiator melting point solubility diaryliodonium salt formulation

Reduced Toxicity Profile Relative to Symmetrical Diaryliodonium Hexafluoroantimonate Counterparts

The Gu et al. (2001) study explicitly states that symmetrical low molecular weight iodonium cations such as diphenyliodonium and ditolyliodonium are 'toxic and quite insoluble in monomer(s),' whereas the unsymmetrical CD-1012 and OPPI were 'both less toxic and more soluble than their symmetrical counterparts' [1]. While the study does not provide LD₅₀ values for direct quantitative comparison, the qualitative toxicity ranking is supported by the structure–property rationale: the bulky 2-hydroxytetradecyloxy substituent increases molecular weight and reduces bioavailability. Safety data sheets for the compound list hazard statements H301+H331 (toxic if swallowed or inhaled) and H411 (toxic to aquatic life) , but symmetrical diphenyliodonium salts are generally classified as more acutely toxic.

toxicity diaryliodonium salt occupational safety cationic photoinitiator regulatory

Photo-Curing Activation Energy in Epoxy E-51 System: CD-1012 vs. ITX-Sensitized CD-1012

Liu et al. (2008) investigated the photo-curing kinetics of CD-1012 with epoxy resin E-51 using photo-DSC. The activation energy of the CD-1012/E-51 system (without photosensitizer) and the ITX/CD-1012/E-51 system (with isopropylthioxanthone photosensitizer) was calculated using the Arrhenius equation. The study demonstrated that the addition of ITX significantly promoted the polymerization, reducing the activation energy barrier for the CD-1012/E-51 system [1]. This directly quantifies CD-1012's tunable reactivity profile: its unsymmetrical structure allows effective sensitization by thioxanthones, expanding its usable wavelength range beyond the intrinsic ~230 nm absorption maximum.

photo-DSC cationic photopolymerization epoxy E-51 activation energy cure kinetics

Hexafluoroantimonate Anion: Superior Acid Strength and Cure Efficiency vs. Alternative Anions in Epoxy Cationic Polymerization

Gu et al. (2001) systematically compared iodonium salts with different anions (Cl⁻, SbF₆⁻, B(C₆F₅)₄⁻, Ga(C₆F₅)₄⁻). The hexafluoroantimonate salt (ISbF₆) exhibited dramatically lower melting point (54–56 °C vs. 169–170 °C for Cl⁻) and significantly higher epoxy conversion in UVR6110 cycloaliphatic epoxide polymerization than the chloride salt. The study established that anion nucleophilicity directly correlates with polymerization efficiency, with SbF₆⁻ being sufficiently non-nucleophilic to avoid premature chain termination [1]. This anion-level advantage is inherent to all hexafluoroantimonate salts, but CD-1012 uniquely combines the optimal SbF₆⁻ anion with a solubility-enhancing cation structure.

hexafluoroantimonate anion nucleophilicity cationic polymerization epoxy conversion acid release

Commercial Provenance and Dual UV/EB Initiation Capability Validated in Aerospace-Grade Epoxy Systems

CD-1012 (Sartomer CD-1012) has been employed as the photoinitiator in US Department of Energy/ORNL studies on electron beam curing of aerospace epoxy resins, specifically Tactix 123 (a difunctional structural resin) and phenyl glycidyl ether (PGE). Dabestani et al. (2002) demonstrated that identical reaction conditions and kinetic parameters—radiation dose, initiator concentration, and reaction temperature—control the physical and chemical properties of the final polymeric products regardless of whether initiation is by UV or E-beam radiation [1]. A separate CRADA report (ORNL99-0544) further quantified acid generation from CD-1012 under gamma radiolysis using bromophenol blue indicator, confirming its efficacy as a radiation-sensitive acid generator [2]. This dual UV/EB capability is not universally demonstrated for all iodonium salts and is a direct result of CD-1012's optimized structure.

electron beam curing UV curing aerospace composites cationic photoinitiator Tactix 123

Synthesis Patent with Quantitative Purity Benchmark: One-Step Tosylate Intermediate Route to High-Purity CD-1012

Chinese Patent CN105294408A discloses a preparation method for (2-hydroxytetradecyloxyphenyl)phenyliodonium hexafluoroantimonate via a one-step reaction of iodobenzene diacetate with 2-hydroxytetradecyloxybenzene in the presence of p-toluenesulfonic acid at room temperature, followed by ion exchange with sodium hexafluoroantimonate in acetone [1]. The commercial product is available at >98.0% purity (HPLC) from multiple suppliers, including TCI America . This well-defined synthetic route with a crystalline tosylate intermediate ensures batch-to-batch consistency, which is critical for industrial formulation reproducibility. In contrast, many generic diaryliodonium salts lack published high-purity synthetic protocols, leading to variable performance.

patent synthesis cationic photoinitiator purity tosylate intermediate ion exchange

Procurement-Relevant Application Scenarios for Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium Hexafluoroantimonate (CD-1012)


UV-Cured Cationic Epoxy Coatings Requiring High Photoinitiator Solubility and Uniform Through-Cure

In clear and pigmented epoxy coatings for metal, plastic, and paper substrates, CD-1012's 2-hydroxytetradecyloxy tail provides solubility superior to symmetrical diaryliodonium salts, enabling loading levels of 0.5–5 wt% without phase separation [1]. Its melting point of 90–92 °C ensures easy incorporation into liquid epoxy formulations. The hexafluoroantimonate anion generates the strong acid needed for complete epoxy conversion, and the system can be sensitized with ITX for LED cure applications, as demonstrated by the photo-DSC kinetic studies [2].

Electron Beam (EB) Curing of High-Performance Aerospace Composites and Structural Adhesives

CD-1012 has been validated in US national laboratory studies (ORNL) for EB curing of Tactix 123 and other structural epoxy resins used in aerospace composites [3]. Its dual UV/EB initiation capability allows manufacturers to use a single initiator system across both UV-cured surface layers and EB-cured thick sections, ensuring consistent resin chemistry. The acid generation efficiency under ionizing radiation has been quantified via bromophenol blue indicator assays [4].

3D Printing and Rapid Prototyping Resins Demanding Fast, Tunable Cure Kinetics

The photo-DSC investigation of CD-1012/E-51 systems demonstrated that cure kinetics can be predictably tuned by adjusting CD-1012 concentration, ITX photosensitizer loading, light intensity, and polymerization temperature [2]. This tunability is essential for stereolithography (SLA) and digital light processing (DLP) 3D printing, where cure speed must balance with resolution and interlayer adhesion. The availability of CD-1012 at >98% purity ensures reproducible cure behavior across production batches.

Electronic Materials and Solder Resists Requiring Low Ionic Contamination and High Purity

CD-1012 has been cited in patent literature for organic electroluminescent device sealing adhesives [5] and in studies on low-viscosity, fast UV-curing epoxy solder resists for ink-jet printing, where curing degrees exceeding 90% within 40 seconds were achieved [6]. The patent-defined synthesis route [7] with crystalline tosylate intermediate and ion-exchange purification provides the low residual ionic contamination profile required for electronic-grade applications.

Quote Request

Request a Quote for Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.